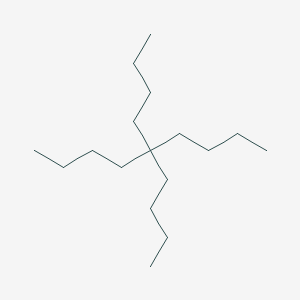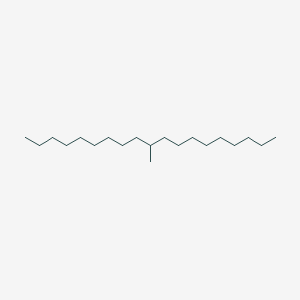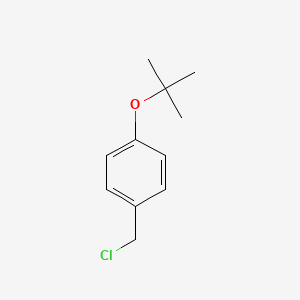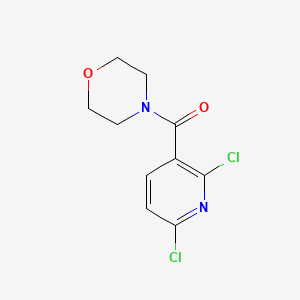![molecular formula C20H23N3 B1617956 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole CAS No. 4366-55-6](/img/structure/B1617956.png)
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core structure with a 2-(4-phenyl-1-piperazinyl)ethyl substituent, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole typically involves the reaction of indole with 2-(4-phenyl-1-piperazinyl)ethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole is treated with 2-(4-phenyl-1-piperazinyl)ethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
科学的研究の応用
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, its indole core structure allows it to interact with DNA and proteins, potentially affecting gene expression and protein function.
類似化合物との比較
Similar Compounds
- 2-(4-phenyl-1-piperazinyl)ethyl indole
- 4-phenyl-1-piperazinyl derivatives
- Indole derivatives with different substituents
Uniqueness
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different binding affinities, selectivity, and potency towards various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
4366-55-6 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC名 |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C20H23N3/c1-2-6-18(7-3-1)23-14-12-22(13-15-23)11-10-17-16-21-20-9-5-4-8-19(17)20/h1-9,16,21H,10-15H2 |
InChIキー |
IPWVMIXDMGMNDF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Key on ui other cas no. |
4366-55-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)




![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)

![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)



